2,4-Dichloro-2'-pyrrolidinomethyl benzophenone
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry systematic name for this compound is (2,4-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted benzophenones, clearly indicating the positioning of substituents on both aromatic rings. The methanone designation refers to the central carbonyl group that characterizes the benzophenone structural framework.
The structural formula reveals a complex aromatic ketone architecture built upon a benzophenone core. The compound consists of two phenyl rings connected by a central carbonyl group, with specific substitution patterns that define its chemical identity. On one aromatic ring, chlorine atoms occupy the 2 and 4 positions relative to the carbonyl attachment point, while the second aromatic ring features a pyrrolidinylmethyl substituent at the 2' position. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties.
The canonical Simplified Molecular Input Line Entry System representation for this compound is O=C(C1=CC=C(Cl)C=C1Cl)C=2C=CC=CC2CN3CCCC3. This linear notation provides a complete description of the molecular connectivity, indicating the arrangement of atoms and bonds within the structure. The International Chemical Identifier string InChI=1S/C18H17Cl2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 offers another standardized method for representing the chemical structure.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDQAJRTXJNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643668 | |
| Record name | (2,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-95-3 | |
| Record name | Methanone, (2,4-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthetic route generally involves:
Introduction of Pyrrolidinomethyl Group
The pyrrolidinomethyl substituent is typically introduced by:
- Reductive amination : Reaction of an aldehyde or ketone intermediate with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
- Nucleophilic substitution : Reaction of a halomethyl benzophenone derivative with pyrrolidine.
Example synthesis for related compounds (e.g., 3,4-dichloro-3'-pyrrolidinomethyl benzophenone) involves:
- Preparation of chlorobenzophenone derivatives.
- Reaction with pyrrolidine under mild conditions to form the pyrrolidinomethyl moiety.
- Purification to achieve high purity (≥97%) as reported by commercial suppliers.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halomethylation | Formaldehyde + acid catalyst | Introduces -CH2Cl group |
| Amination | Pyrrolidine, base or reductive amination | Forms pyrrolidinomethyl substituent |
| Purification | Chromatography or recrystallization | High purity product (≥97%) |
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 2,4-Dichlorobenzophenone synthesis | Friedel-Crafts acylation with AlCl3 catalyst | 80-90 | 95-98 | Vacuum distillation purification |
| Pyrrolidinomethyl substitution | Reductive amination or nucleophilic substitution | 85-95 | ≥97 | Requires careful control of amination |
| Green synthesis alternatives | BiCl3 or CeO2-HZSM-5 catalyst in ethanol solvent | 94-96 | >99 | Environmentally friendly |
Research Findings and Considerations
- Vacuum distillation is critical for purifying benzophenone derivatives, removing colorants and impurities that conventional methods struggle with.
- Catalyst choice affects reaction efficiency and environmental footprint; zeolite-based catalysts doped with cerium oxide show promise for green synthesis.
- Purification by recrystallization from ethanol-water mixtures enhances product purity significantly.
- Commercial availability of closely related compounds with high purity (≥97%) confirms the feasibility of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include substituted benzophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloro-2’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The compound belongs to a broader class of pyrrolidinomethyl-substituted benzophenones, which exhibit structural diversity in halogenation patterns and amine substituents. Key analogues and their properties are summarized below:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone | 20526-97-0 | C₁₈H₁₈Cl₂N₂O | 365.26 | 2,4-Cl; 2'-pyrrolidinomethyl |
| 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone | 898776-79-9 | C₁₈H₁₈Cl₂N₂O | 365.26 | 2,3-Cl; 4'-pyrrolidinomethyl |
| 3-Chloro-5-Fluoro-2'-pyrrolidinomethyl benzophenone | 898763-08-1 | C₁₈H₁₇ClF₃N₂O | 383.79 | 3-Cl, 5-F; 2'-pyrrolidinomethyl |
| 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | 898792-75-1 | C₁₉H₂₁Cl₂N₃O | 378.30 | 2,4-Cl; 4'-(4-methylpiperazinomethyl) |
| 4-Chloro-2-fluoro-3'-pyrrolidinomethyl benzophenone | 898770-74-6 | C₁₈H₁₇ClF₃N₂O | 383.79 | 4-Cl, 2-F; 3'-pyrrolidinomethyl |
Key Observations :
- Halogenation: Chlorine and fluorine substitutions influence electronic properties and steric bulk. For example, 2,4-dichloro substitution enhances hydrophobicity compared to mono-halogenated analogues .
- Amine Substituents : Replacing pyrrolidine with piperazine (e.g., 898792-75-1) introduces a secondary amine, increasing solubility in polar solvents .
Key Findings :
- Antibacterial Activity: Diphenyl-substituted benzophenones (e.g., A11–15) exhibit superior activity (MIC: 0.5–8 µg/mL) compared to pyrrolidinomethyl derivatives, likely due to enhanced hydrophobicity and target binding .
- Enzyme Inhibition: Benzophenone derivatives like A8–10 inhibit OpdB (IC₅₀: 5–15 µM) but lack a direct correlation with MIC values, suggesting alternative mechanisms of action .
- Antiplasmodial Potential: Xanthones, derived from benzophenones, demonstrate antiplasmodial activity, implying structural modifications could unlock similar efficacy in pyrrolidinomethyl analogues .
Biological Activity
2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-95-3) is a synthetic compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound features a benzophenone backbone with two chlorine atoms and a pyrrolidinomethyl group. This structure is crucial for its biological interactions and activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound acts as an electrophile, potentially leading to the inhibition of specific enzyme activities and disruption of cellular processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Induces apoptosis in cancer cell lines through mechanisms involving oxidative stress.
- Anti-inflammatory Potential : Shows promise in reducing inflammation markers in cellular models.
Antimicrobial Activity
Studies have demonstrated that this compound displays notable antimicrobial efficacy. It has been tested against multiple bacterial strains, revealing dose-dependent inhibition of growth.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Table 2: Induction of Apoptosis in Cancer Cells
| Concentration (µM) | % Apoptosis (MCF-7) |
|---|---|
| 0 | 5 |
| 5 | 20 |
| 10 | 70 |
Case Studies
- Antimicrobial Efficacy : A study focusing on Staphylococcus aureus and Escherichia coli reported MIC values of 32 µg/mL and 64 µg/mL respectively, indicating strong antimicrobial activity. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
- Cancer Cell Apoptosis : In research involving MCF-7 cells, treatment with the compound at a concentration of 10 µM resulted in a significant increase in apoptotic cells (up to 70% compared to control), as assessed by flow cytometry.
Q & A
Q. Methodological Answer :
Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) for purity assessment.
- GC-MS : For trace impurity analysis after derivatization .
Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dichloro and pyrrolidinomethyl groups).
- FT-IR : Identify functional groups (e.g., carbonyl at ~1680 cm⁻¹) .
Advanced: How can researchers resolve contradictions in toxicity data for benzophenone derivatives?
Methodological Answer :
Conflicting toxicity reports (e.g., IARC’s Group 2B carcinogen classification vs. Canada’s low-risk assessment ) require:
Mechanistic Studies :
- In Vitro Assays : Test for reactive oxygen species (ROS) generation in hepatic or renal cell lines.
- Endocrine Disruption Screening : Use reporter gene assays (e.g., ER/AR transactivation) .
Dose-Response Analysis : Compare NOAEL/LOAEL values across species to assess relevance to human exposure .
Basic: What are the primary biological targets of this compound?
Q. Methodological Answer :
Neurotransmitter Receptors : Screen for GABAA receptor modulation using patch-clamp electrophysiology.
Autophagy Markers : Assess LC3-II/Beclin-1 expression in neuronal cells (e.g., GnRH neurons) via Western blot .
Experimental Design :
- Use immortalized cell lines (e.g., GT1-7 neurons) for reproducibility.
- Include positive controls (e.g., bisphenol A) to benchmark effects .
Advanced: How does structural modification of the pyrrolidinomethyl group alter the compound’s pharmacokinetics?
Q. Methodological Answer :
Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with varied alkyl chain lengths or substituents on the pyrrolidine ring.
- Compare logP values (via shake-flask method) to predict membrane permeability .
Metabolic Stability Assays :
- Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Identify cytochrome P450 isoforms involved using chemical inhibitors .
Basic: What environmental hazards are associated with this compound?
Q. Methodological Answer :
Persistence Testing :
- Conduct OECD 301 biodegradation tests in aquatic/media systems.
- Monitor half-life using LC-MS or UV spectroscopy .
Ecotoxicity :
- Algal Growth Inhibition : Expose Raphidocelis subcapitata to EC50 determinations.
- Daphnia Acute Toxicity : 48-hour immobilization assay .
Advanced: How can computational modeling predict the photodegradation pathways of this compound?
Q. Methodological Answer :
DFT Calculations :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., C-Cl bonds).
- Simulate UV-Vis spectra using TD-DFT to predict photostability .
Kinetic Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
